3-fluoro-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzamide
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Overview
Description
Compounds with structures similar to “3-fluoro-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzamide” belong to a class of organic compounds known as heterocyclic compounds. These compounds contain a ring structure containing at least one atom that is not carbon (for example, nitrogen, oxygen, sulfur, etc.). They are often used in the design of privileged structures in medicinal chemistry .
Synthesis Analysis
The synthesis of similar compounds often involves the use of a series of chemical reactions, including intramolecular cyclization and nucleophilic substitution . The exact synthesis process can vary depending on the specific compound and the desired end product .Molecular Structure Analysis
The molecular structure of these compounds often includes a pyrimidine moiety, which exhibits a wide range of pharmacological activities . The exact structure can vary depending on the specific compound and its intended use .Chemical Reactions Analysis
The chemical reactions involving these compounds can be complex and varied. They often involve the use of various amines and a cyclic amide .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely depending on their specific structure. For example, they can exhibit different levels of solubility, stability, and reactivity .Scientific Research Applications
Organic Synthesis and Methodology Development
- The development of efficient and stereoselective synthesis methods for fluoroquinolone antibiotics demonstrates the importance of fluorinated compounds in combating multidrug-resistant organisms, highlighting the role of fluoro compounds in enhancing the efficacy of antibiotics (Lall et al., 2012).
Antimicrobial and Antitumor Activities
- Research on enaminones as building blocks for synthesizing substituted pyrazoles indicates the potential for creating compounds with significant antimicrobial and antitumor activities. This points to a broader application of fluorinated benzamides in developing new therapeutic agents (Riyadh, 2011).
Radiopharmaceuticals Development
- Automated radiosynthesis of radiotracers for imaging hypoxia and tau pathology in clinical settings underlines the critical role of fluorinated compounds in diagnostic medicine, particularly in the visualization of disease states in the human brain (Ohkubo et al., 2021).
Heterocyclic Chemistry and Drug Design
- The synthesis of heterocyclic compounds, such as 1,8-naphthyridine and isoxazole derivatives, showcases the versatility of fluorinated benzamides in creating molecules with potential biological activities. These compounds form the basis for the development of new drugs with targeted actions (Guleli et al., 2019).
Fluorinated Compounds in Medicinal Chemistry
- The synthesis and biological activity of fluorinated triazin-amines emphasize the role of fluorine in modulating the pharmacological properties of compounds, potentially leading to the development of new anticancer drugs (Dolzhenko et al., 2008).
Mechanism of Action
While the exact mechanism of action for “3-fluoro-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzamide” is not known, similar compounds have been found to exhibit diverse types of biological and pharmaceutical activities . For example, they can act as inhibitors for certain enzymes, which can be useful in the treatment of various diseases .
Future Directions
Properties
IUPAC Name |
3-fluoro-N-(5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3O2/c1-12-16(23-18(25)14-8-5-9-15(21)10-14)11-17-20(22-12)26-19(24-17)13-6-3-2-4-7-13/h2-11H,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSSQUPZZZQJEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=N1)OC(=N2)C3=CC=CC=C3)NC(=O)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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